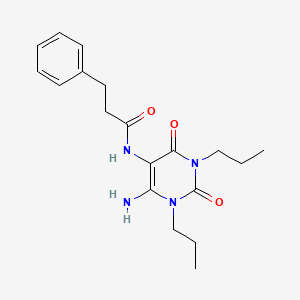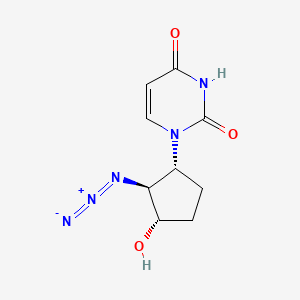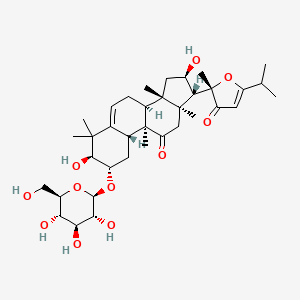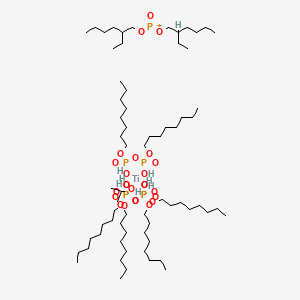
PSORALEN-C 2 CEP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psoralen-C 2 CEP is a member of the psoralen family, which are naturally occurring photoactive compounds found in plants. These compounds become cytotoxic when activated by specific frequencies of electromagnetic waves, such as ultraviolet light. Psoralens penetrate the phospholipid cellular membranes and insert themselves between the pyrimidines of deoxyribonucleic acid (DNA). Once activated, psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .
Métodos De Preparación
Psoralen-C 2 CEP can be synthesized through various methods. One common synthetic route involves the extraction of psoralen from the seeds of Psoralea corylifolia plants and certain fruits, such as figs and citrus fruits. The chemical structure of psoralen resembles that of coumarin due to the addition of a fused furan ring . Industrial production methods often involve the use of ultraviolet A (UVA) light for photoactivation .
Análisis De Reacciones Químicas
Psoralen-C 2 CEP undergoes several types of chemical reactions, including:
Oxidation: Psoralen can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert psoralen into different reduced forms.
Substitution: Psoralen can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include ultraviolet light for photoactivation and various oxidizing or reducing agents.
Aplicaciones Científicas De Investigación
Psoralen-C 2 CEP has a wide range of scientific research applications, including:
Chemistry: Used in photochemical studies to understand the behavior of photoactive compounds.
Biology: Employed in studies of DNA interactions and cellular apoptosis.
Medicine: Utilized in phototherapy for the treatment of skin conditions and certain types of cancer.
Industry: Applied in the development of photoactive materials and compounds.
Mecanismo De Acción
The mechanism of action of Psoralen-C 2 CEP involves its photoactivation by ultraviolet light. Once activated, psoralen penetrates the phospholipid cellular membranes and inserts itself between the pyrimidines of deoxyribonucleic acid (DNA). This leads to the formation of mono- and di-adducts with DNA, resulting in marked cell apoptosis. The apoptotic effect is more pronounced in tumor cells due to their high rate of cell division. Additionally, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
Comparación Con Compuestos Similares
Psoralen-C 2 CEP is unique among similar compounds due to its specific photoactive properties and its ability to form adducts with DNA. Similar compounds include:
Angelicin: An angular furocoumarin with similar photoactive properties.
Allosporalen: Another angular furocoumarin with comparable photoreactivity.
Linear furocoumarins: Such as psoralen itself, which share the ability to form DNA adducts upon photoactivation.
Propiedades
Número CAS |
126221-83-8 |
|---|---|
Fórmula molecular |
C26H35N2O6P |
Peso molecular |
502.548 |
Nombre IUPAC |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
Clave InChI |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
Sinónimos |
PSORALEN-C 2 CEP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


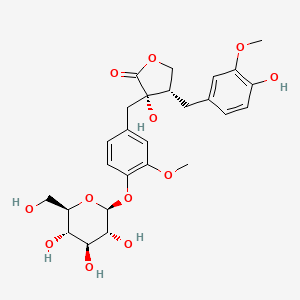
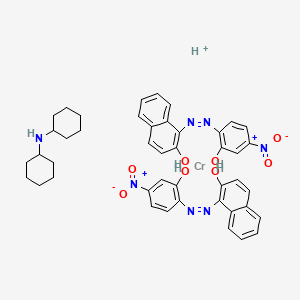
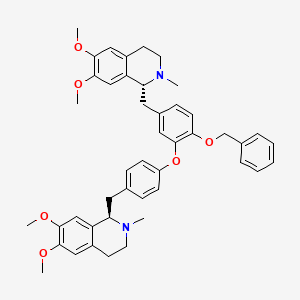
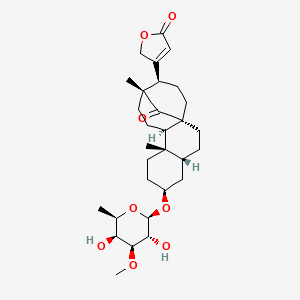
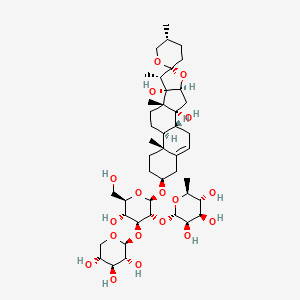
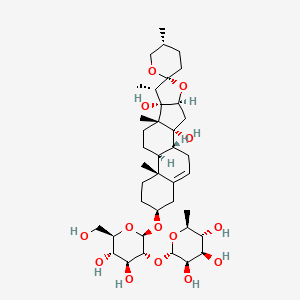
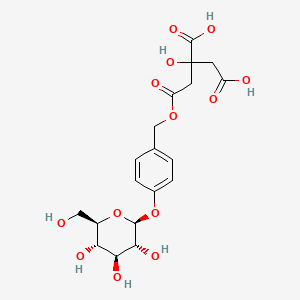
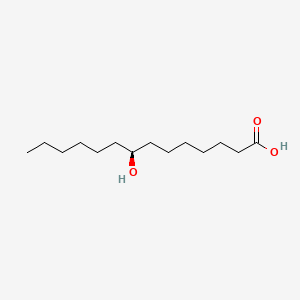
![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)
